A-Z Guide to 5,6,7,8-Tetrahydroquinazoline: Properties, Synthesis, and Applications
A-Z Guide to 5,6,7,8-Tetrahydroquinazoline: Properties, Synthesis, and Applications
An In-Depth Technical Guide for Chemical Researchers and Drug Development Professionals
The quinazoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and pharmaceutically active compounds.[1] Among its many derivatives, 5,6,7,8-tetrahydroquinazoline presents a unique bicyclic system combining an aromatic pyrimidine ring with a saturated cyclohexane ring. This guide offers a comprehensive overview of its fundamental properties, synthesis, and applications, tailored for professionals in chemical research and drug development.
Molecular Identity and Physicochemical Characteristics
5,6,7,8-Tetrahydroquinazoline is a heterocyclic aromatic compound with the chemical formula C₈H₁₀N₂.[2] Its structure is foundational for creating more complex molecules, making a thorough understanding of its basic properties essential for researchers.
| Property | Value | Source |
| IUPAC Name | 5,6,7,8-Tetrahydroquinazoline | PubChem |
| CAS Number | 5632-33-7 | [2][3] |
| Molecular Formula | C₈H₁₀N₂ | [2] |
| Molecular Weight | 134.18 g/mol | [3] |
| Purity | Typically ≥99% | [3] |
Synthesis Methodologies
The synthesis of the 5,6,7,8-tetrahydroquinazoline core and its derivatives is a well-documented area of organic chemistry. One notable method involves the cyclocondensation of α-aminoamidines with bis-benzylidene cyclohexanones.[1] This approach is favored for its mild reaction conditions, high yields, and straightforward workup process.[1]
Another established synthetic route is the reaction of 8-lithio-derivatives of 5,6,7,8-tetrahydroquinolines with reagents like trimethylsilyl isocyanate, followed by gentle hydrolysis to produce 5,6,7,8-tetrahydroquinazoline-8-carboxamides.[4]
Experimental Protocol: Synthesis of Substituted 5,6,7,8-Tetrahydroquinazolines
This protocol outlines a general procedure for synthesizing substituted 5,6,7,8-tetrahydroquinazolines, adapted from established methodologies.[1]
Materials:
-
α-aminoamidine acetates
-
Diarylidencyclohexanone
-
Pyridine (solvent)
-
Methanol
-
Standard laboratory glassware and heating apparatus
Procedure:
-
Dissolve equimolar amounts of the chosen protected α-aminoamidine acetate and diarylidencyclohexanone in pyridine.
-
Heat the reaction mixture to 100°C and maintain for 24 hours.
-
Monitor the reaction's progress using thin-layer chromatography (TLC).
-
Once the reaction is complete, remove the pyridine solvent under vacuum.
-
Add methanol to the residue and cool the mixture to 0°C to precipitate the product.
-
Filter the crude product and wash it with cold methanol to remove impurities.
Diagram of the Synthesis Workflow
Caption: General workflow for the synthesis of substituted 5,6,7,8-tetrahydroquinazolines.
Spectroscopic Data
Applications in Medicinal Chemistry
The 5,6,7,8-tetrahydroquinazoline scaffold is a valuable building block in the development of novel therapeutic agents. Its derivatives have shown a wide range of biological activities, making them attractive candidates for drug discovery programs.
Key Therapeutic Areas:
-
Antitubercular Activity: Derivatives of 5,6,7,8-tetrahydroquinazoline have demonstrated potential as antitubercular agents.[1] Molecular docking studies suggest these compounds can exhibit high binding affinity to essential enzymes in Mycobacterium tuberculosis, such as dihydrofolate reductase (DHFR).[1][5]
-
Antidiabetic Potential: Some synthesized compounds based on this scaffold have shown predicted high inhibition activity against β-glucosidase, indicating their potential as a novel treatment for diabetes.[1][5]
-
Anticancer Properties: Certain 2,4-diamino-5,6,7,8-tetrahydroquinazoline derivatives have been evaluated as antitumor agents, with some showing inhibitory activity against tumor cell growth at nanomolar concentrations.[6]
-
C5a Receptor Antagonists: A series of substituted 2-aryl-5-amino-5,6,7,8-tetrahydroquinolines have been identified as potent antagonists of the C5a receptor, which is involved in inflammatory processes.[7]
Mechanism of Action: The biological activity of 5,6,7,8-tetrahydroquinazoline derivatives is often attributed to their ability to act as inhibitors of key enzymes. For example, as nonclassical inhibitors of dihydrofolate reductase (DHFR), they can disrupt the folic acid metabolism essential for the survival of pathogens like Pneumocystis carinii and Toxoplasma gondii.[6]
Diagram of a Potential Mechanism of Action
Caption: Inhibition of an enzyme's biological pathway by a 5,6,7,8-tetrahydroquinazoline derivative.
Safety and Handling
As with any chemical compound, proper safety precautions are essential when handling 5,6,7,8-tetrahydroquinazoline and its derivatives. While specific safety data for the parent compound is not detailed in the search results, general laboratory safety protocols should be followed. For related compounds like 5-amino-5,6,7,8-tetrahydroquinoline, safety data sheets recommend avoiding inhalation, skin, and eye contact, and using personal protective equipment such as gloves and safety glasses.[8] It is crucial to consult the specific Safety Data Sheet (SDS) for any particular derivative being used.
Conclusion
5,6,7,8-Tetrahydroquinazoline is a versatile and valuable scaffold in modern medicinal chemistry. Its unique structural features and synthetic accessibility provide a robust platform for the design and development of novel therapeutic agents with a wide range of potential applications. Further research into this compound and its derivatives is likely to yield new and effective treatments for a variety of diseases.
References
-
Hlushak, V., et al. (2022). Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity. International Journal of Molecular Sciences, 23(7), 3781. [Link]
-
Hlushak, V., et al. (2022). Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity. ResearchGate. [Link]
-
Chemsigma. (n.d.). 5,6,7,8-tetrahydroquinazoline [5632-33-7]. [Link]
-
Rosowsky, A., et al. (1995). Nonclassical 2,4-diamino-6-(aminomethyl)-5,6,7,8-tetrahydroquinazoline antifolates. Journal of Medicinal Chemistry, 38(18), 3493-3501. [Link]
-
PubChem. (n.d.). 5,6,7,8-Tetrahydroquinazoline. [Link]
-
Hlushak, V., et al. (2022). Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity. PubMed. [Link]
-
Ettahiri, W., et al. (2023). 5,6,7,8-Tetrahydro-[1][2]triazolo[5,1-b]quinazolin-9(4H)-one. IUCrData, 8(5). [Link]
-
Godfrin, M. P., et al. (2018). Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives in Metal Catalysts for the Asymmetric Transfer Hydrogenation of 1-Aryl Substituted-3,4-dihydroisoquinolines as Alkaloids Precursors. Molecules, 23(10), 2693. [Link]
-
Buckle, D. R., et al. (1988). 5,6,7,8-Tetrahydroquinolines. Part III. Synthesis of 5,6,7,8-tetrahydroquinoline-8-thiocarboxamides. Journal of the Chemical Society, Perkin Transactions 1, 683-687. [Link]
-
Sumran, G., et al. (2008). Synthesis and characterization of 5,6,7,8-tetrahydroquinoline C5a receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 18(8), 2544-2548. [Link]
Sources
- 1. Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5,6,7,8-tetrahydroquinazoline [5632-33-7] | Chemsigma [chemsigma.com]
- 3. 5,6,7,8-Tetrahydroquinazoline | CymitQuimica [cymitquimica.com]
- 4. 5,6,7,8-Tetrahydroquinolines. Part III. Synthesis of 5,6,7,8-tetrahydroquinoline-8-thiocarboxamides - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 5. Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Nonclassical 2,4-diamino-6-(aminomethyl)-5,6,7,8-tetrahydroquinazoline antifolates: synthesis and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and characterization of 5,6,7,8-tetrahydroquinoline C5a receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 5-AMINO-5,6,7,8-TETRAHYDROQUINOLINE - Safety Data Sheet [chemicalbook.com]
